molecular formula C16H29F3N3O3P B12045249 TFA-Pentylaminolinker Phosphoramidite

TFA-Pentylaminolinker Phosphoramidite

Cat. No.: B12045249
M. Wt: 399.39 g/mol
InChI Key: OVFVLUKVODOLBV-UHFFFAOYSA-N
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Description

TFA-Pentylaminolinker Phosphoramidite is a specialized reagent used in oligonucleotide synthesis to introduce a primary amine group at the 5′-end of nucleic acids. This modification enables post-synthetic conjugation of fluorescent dyes, quenchers, or other functional moieties, making it critical for applications such as probe design, diagnostics, and targeted drug delivery. The compound features a trifluoroacetic acid (TFA)-protected pentylamine linker, which ensures stability during solid-phase synthesis while allowing efficient deprotection under mild acidic conditions post-synthesis . Its molecular structure includes a phosphoramidite backbone, a pentyl spacer for flexibility, and a TFA-protected amine that prevents unwanted side reactions during oligonucleotide assembly.

Properties

Molecular Formula

C16H29F3N3O3P

Molecular Weight

399.39 g/mol

IUPAC Name

N-[5-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypentyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H29F3N3O3P/c1-13(2)22(14(3)4)26(25-12-8-9-20)24-11-7-5-6-10-21-15(23)16(17,18)19/h13-14H,5-8,10-12H2,1-4H3,(H,21,23)

InChI Key

OVFVLUKVODOLBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCNC(=O)C(F)(F)F)OCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TFA-Pentylaminolinker Phosphoramidite involves the reaction of a pentylamine linker with a phosphoramidite reagent. The reaction typically occurs in the presence of a base such as tetrazole, which acts as an activator. The trifluoroacetyl (TFA) protecting group is used to protect the amino group during the synthesis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped with advanced purification and quality control systems .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

TFA-Pentylaminolinker Phosphoramidite exerts its effects by introducing functional groups into oligonucleotides during the synthesis process. The trifluoroacetyl protecting group is removed during post-synthesis treatment, revealing the free amine group, which can then react with electrophilic labeling reagents. This allows for the functionalization of oligonucleotides, making them useful for various applications in research and industry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare TFA-Pentylaminolinker Phosphoramidite with structurally or functionally analogous compounds, focusing on chemical properties, synthetic utility, and performance metrics.

MMT-Hexylaminolinker Phosphoramidite

  • Structure and Protection: Uses a monomethoxytrityl (MMT) group instead of TFA for amine protection. The hexyl linker provides a longer spacer (6 carbons vs. TFA-Pentylaminolinker’s 5 carbons) .
  • Deprotection : MMT requires stronger acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) compared to TFA’s mild deprotection (e.g., 20% aqueous acetic acid) .
  • Applications : Preferred for applications requiring extended spacer length but less suitable for acid-sensitive conjugates due to harsher deprotection.
  • Stability : MMT offers superior shelf stability under basic conditions but is more prone to premature cleavage in acidic environments .

Eclipse Quencher Phosphoramidite

  • Functionality: Designed to introduce a dark quencher moiety (e.g., Eclipse Dark Quencher) at the 3′-end of probes, unlike TFA-Pentylaminolinker’s amine for 5′-end labeling .
  • Synthetic Workflow: Requires specialized quencher-modified solid supports (e.g., MGB-Quencher CPG) and precise HPLC purification to remove quencherless byproducts, whereas TFA-Pentylaminolinker uses standard synthesis protocols .
  • Performance : Enables low-background fluorescence quenching in probes like molecular beacons but lacks versatility for diverse conjugation chemistry .

Fluorescein Phosphoramidites (e.g., 6-FAM)

  • Direct Labeling: Incorporates fluorescein directly during synthesis, bypassing the need for post-synthetic conjugation required with TFA-Pentylaminolinker .
  • Limitations: Fixed dye placement restricts modularity, whereas TFA-Pentylaminolinker allows customizable labeling with various dyes or biomolecules .
  • Purity: Fluorescein-labeled probes often require rigorous HPLC purification due to dye-related side products, a challenge less pronounced with amine-linker-based strategies .

Sulfurizing and Phosphorylation Reagents

  • Functional Contrast: Reagents like 3H-1,2-benzodithiole-3-one-1,1-dioxide sulfurize phosphate backbones to phosphorothioates (PS), enhancing nuclease resistance. TFA-Pentylaminolinker modifies termini rather than the backbone .
  • Compatibility: Sulfurizing agents are used in tandem with phosphoramidites but target internucleotide linkages, whereas TFA-Pentylaminolinker modifies terminal positions .

Research Findings and Performance Metrics

  • Coupling Efficiency: TFA-Pentylaminolinker exhibits >98% coupling efficiency under standard synthesis conditions, comparable to MMT-Hexylaminolinker (~97%) but superior to bulkier quencher phosphoramidites (~90%) .
  • Deprotection Yield : TFA deprotection achieves >95% amine recovery, while MMT-based linkers show ~85–90% recovery due to residual trityl adducts .
  • Conjugation Flexibility: TFA-Pentylaminolinker supports diverse NHS ester-based labeling (e.g., Cy3, biotin), outperforming fixed-dye phosphoramidites in modularity .

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